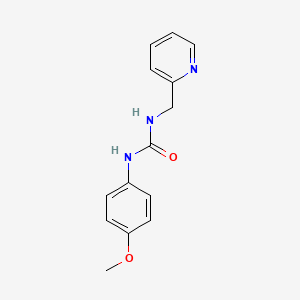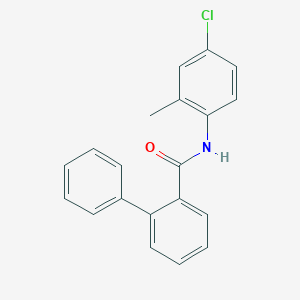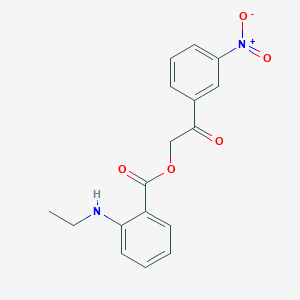
N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a potential treatment for certain diseases. In
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea involves the inhibition of certain enzymes, as mentioned above. Specifically, N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea are dependent on the specific enzyme being targeted. For example, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in patients with Alzheimer's disease. Other potential effects of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea include the inhibition of certain cancer cell growth and the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea for lab experiments is its well-established synthesis method and its potential for use as an inhibitor of certain enzymes. However, there are also limitations to the use of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea. One area of research involves the development of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea derivatives with improved efficacy and reduced toxicity. Another area of research involves the use of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea and its potential side effects, which will be important for its development as a potential treatment for diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 2-pyridinylmethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography. This synthesis method has been well-established and is commonly used in scientific research.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea as an inhibitor of certain enzymes. Enzymes are proteins that catalyze chemical reactions in the body, and the inhibition of certain enzymes can lead to the development of new treatments for diseases. N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-7-5-11(6-8-13)17-14(18)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBNIDKNJSZXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)

![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)